1-(Perfluorobutyl)-2-iodopentane
Overview
Description
1-(Perfluorobutyl)-2-iodopentane is an organofluorine compound that contains both perfluorinated and iodinated functional groups. This compound is part of the broader class of perfluoroalkyl iodides, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Perfluorobutyl)-2-iodopentane typically involves the reaction of perfluorobutyl iodide with an appropriate pentane derivative under controlled conditions. One common method involves the use of a supergravity reactor, where the mixed solution of perfluorobutyl iodide and an initiator is reacted with ethylene to form the desired product . The reaction conditions often include elevated temperatures and the presence of a phase transfer catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. The use of hypergravity reactors and phase transfer catalysts are common in these methods to enhance reaction rates and product purity . The process is designed to be environmentally friendly, with minimal waste generation and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(Perfluorobutyl)-2-iodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The perfluorobutyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of perfluorobutyl-substituted pentane derivatives.
Oxidation: Formation of perfluorobutyl ketones or carboxylic acids.
Reduction: Formation of perfluorobutyl alcohols or alkanes.
Scientific Research Applications
1-(Perfluorobutyl)-2-iodopentane has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with high thermal stability
Mechanism of Action
The mechanism of action of 1-(Perfluorobutyl)-2-iodopentane involves its interaction with various molecular targets. The perfluorobutyl group imparts lipophilic properties, allowing the compound to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutyl Bromide: Similar in structure but contains a bromine atom instead of iodine.
Perfluorooctyl Iodide: Contains a longer perfluorinated chain, leading to different chemical properties.
Perfluorobutyl Ethylene: Contains a double bond, making it more reactive in certain chemical reactions
Uniqueness
1-(Perfluorobutyl)-2-iodopentane is unique due to its combination of a perfluorobutyl group and an iodine atom. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The iodine atom also allows for specific interactions in biological systems, which can be leveraged in medicinal chemistry and drug design.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodononane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9I/c1-2-3-5(19)4-6(10,11)7(12,13)8(14,15)9(16,17)18/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFCOOQYRWHHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022715 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378261-30-3 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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